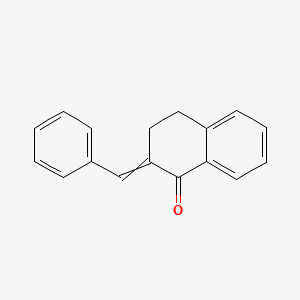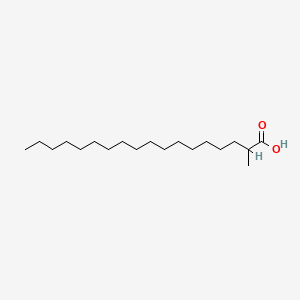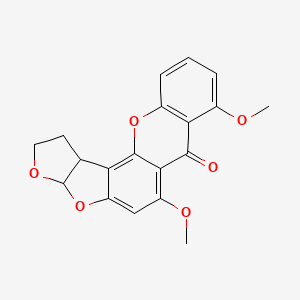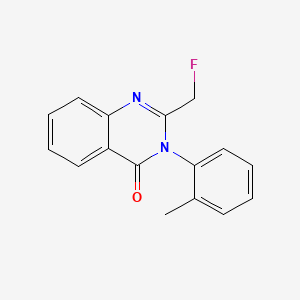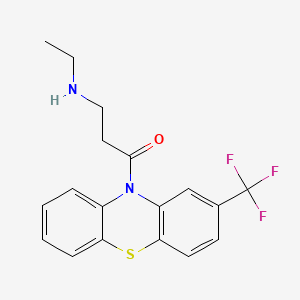![molecular formula C27H43NO B1199128 10,13-dimethyl-17-[1-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1199128.png)
10,13-dimethyl-17-[1-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,13-dimethyl-17-[1-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a natural product found in Veratrum nigrum, Eclipta prostrata, and other organisms with data available.
Scientific Research Applications
Crystal Structure of Steroidal Compounds Two studies, "Crystal structure of 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate" and "Crystal structure of (3S)-3-acetoxy-17-(pyridin-3-yl)androsta-5,16-diene," elaborate on the crystal structures of steroidal compounds related to the title compound. These structures feature chair, half-chair, and envelope conformations in their ring systems, hinting at the intricate geometries and potential reactivity these molecules might have in various chemical contexts (Zhou et al., 2015), (Zhou et al., 2015).
Pharmacological Potential
Androsterone Derivatives as Inhibitors A study on androsterone derivatives reveals their typical steroid shape and their potential as inhibitors of androgen biosynthesis, indicating possible applications in pharmaceuticals and drug development (Djigoué et al., 2012).
Liver X Receptor Agonists The synthesis of liver X receptor (LXR) agonists from hydeoxycholic acid, utilizing a steroidal scaffold, indicates the significance of this compound class in regulating cholesterol metabolism and its potential in treating cardiovascular diseases (Ching, 2013).
Biological and Chemical Activities
Triorganotin(IV) Derivatives The synthesis and analysis of triorganotin(IV) derivatives of sodium deoxycholate reveal promising antimicrobial and anticancer activities, suggesting the potential of these compounds in medical applications (Shaheen et al., 2014).
Cholinesterase Inhibitory Cassioates The isolation of cassioates from Cassia fistula and their subsequent analysis for cholinesterase inhibitory action imply potential uses in neurodegenerative disease treatment, highlighting the broad spectrum of biological activities associated with this compound class (Aftab et al., 2020).
properties
Product Name |
10,13-dimethyl-17-[1-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
|---|---|
Molecular Formula |
C27H43NO |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
10,13-dimethyl-17-[1-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H43NO/c1-17-5-10-25(28-16-17)18(2)22-8-9-23-21-7-6-19-15-20(29)11-13-26(19,3)24(21)12-14-27(22,23)4/h6,17-18,20-24,29H,5,7-16H2,1-4H3 |
InChI Key |
VRBNGKPRTHBEIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=NC1)C(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
synonyms |
verazine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



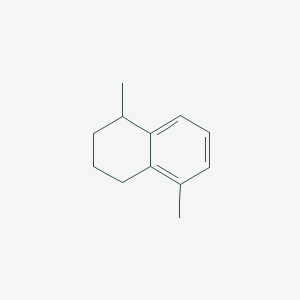
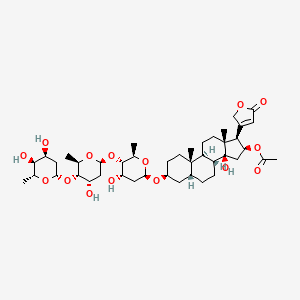
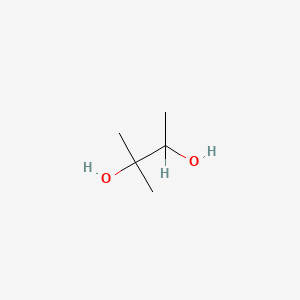
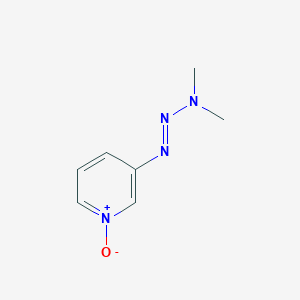
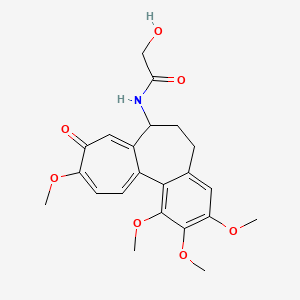
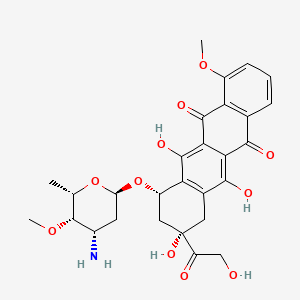
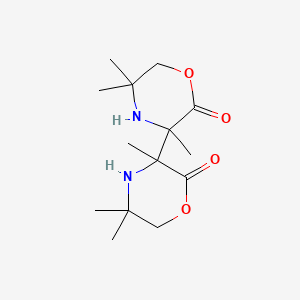

![2-Methyl-3-[4-(pyridin-3-ylmethyl)phenyl]prop-2-enoic acid](/img/structure/B1199058.png)
